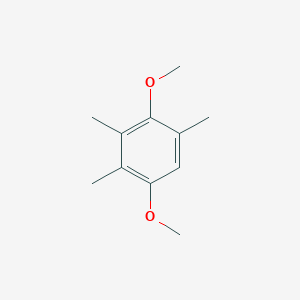

1,4-Dimethoxy-2,3,5-trimethylbenzene

概要

説明

1,4-Dimethoxy-2,3,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, characterized by the presence of two methoxy groups (-OCH3) and three methyl groups (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2,3,5-trimethylbenzene can be synthesized through several methods. One common synthetic route involves the methylation of 1,4-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1,4-dimethoxy-2,3,5-trimethyl-benzene may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as aluminum chloride (AlCl3) can be employed in Friedel-Crafts alkylation reactions to introduce the methyl groups onto the benzene ring. The reaction conditions are optimized to ensure high purity and yield of the final product.

化学反応の分析

Types of Reactions

1,4-Dimethoxy-2,3,5-trimethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups can be replaced by other substituents using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated or nitrated benzene derivatives.

科学的研究の応用

Synthesis and Characterization

1,4-Dimethoxy-2,3,5-trimethylbenzene can be synthesized through several methods. One common approach involves the methylation of 1,4-dihydroxy-2,3,5-trimethylbenzene using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride. The reaction typically occurs in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures .

Table 1: Synthesis Methods for this compound

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methylation | 1,4-Dihydroxy-2,3,5-trimethylbenzene + Dimethyl sulfate | DMF, NaH, Heat | Variable |

| Electrophilic Aromatic Substitution | 2,3,5-trimethylbenzene + Methanol + Acid catalyst | Heat | Variable |

Reactivity Studies

Research has shown that this compound exhibits selective reactivity towards nucleophiles and electrophiles. A notable study demonstrated its selective reactivity with n-butyllithium, indicating potential pathways for further functionalization . This property makes it a valuable intermediate in organic synthesis.

The compound has been investigated for its biological properties. In studies involving antimicrobial activity, derivatives of this compound have shown efficacy against various bacterial strains. For instance, research indicated that certain derivatives exhibited activity against vancomycin-resistant Enterococcus (VRE), suggesting potential applications in medicinal chemistry .

Solvent and Intermediate

In industrial settings, this compound is used as a solvent and an intermediate in the production of other chemical compounds. Its properties make it suitable for use in paint additives and coatings due to its ability to enhance solubility and stability of formulations .

Electrochemical Applications

Recent advancements have explored the use of this compound in electrochemical reactions. It serves as a substrate for the electrochemical oxidation of phenolic compounds to produce valuable intermediates like quinones . This application is particularly relevant in the field of green chemistry where sustainable processes are prioritized.

Case Study 1: Antimicrobial Properties

A study published in The Journal of Organic Chemistry investigated the antimicrobial effects of various derivatives of this compound against resistant bacterial strains. The findings revealed that specific modifications to the compound's structure enhanced its activity significantly compared to the parent compound .

Case Study 2: Electrochemical Synthesis

Another research focused on the electrochemical synthesis of quinones from phenolic precursors using this compound as a starting material. The study highlighted the efficiency of this method under mild conditions and its potential for scaling up in industrial applications .

作用機序

The mechanism of action of 1,4-dimethoxy-2,3,5-trimethyl-benzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.

類似化合物との比較

Similar Compounds

1,4-Dimethoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and physical properties.

1,3,5-Trimethoxybenzene: Contains three methoxy groups, leading to variations in chemical behavior.

2,4,6-Trimethylbenzene: Lacks the methoxy groups, affecting its solubility and reactivity.

Uniqueness

1,4-Dimethoxy-2,3,5-trimethylbenzene is unique due to the combination of methoxy and methyl groups, which confer specific electronic and steric properties. These properties influence its reactivity in chemical reactions and its interactions in biological systems, making it a valuable compound for various applications.

特性

CAS番号 |

4537-09-1 |

|---|---|

分子式 |

C11H16O2 |

分子量 |

180.24 g/mol |

IUPAC名 |

1,4-dimethoxy-2,3,5-trimethylbenzene |

InChI |

InChI=1S/C11H16O2/c1-7-6-10(12-4)8(2)9(3)11(7)13-5/h6H,1-5H3 |

InChIキー |

GZZYDSKWJOBDHZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1OC)C)C)OC |

正規SMILES |

CC1=CC(=C(C(=C1OC)C)C)OC |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。